3-Dimethylaminopropylamine

Epoxy curing Catalyst selectivity Etherification

DMAPA's bifunctional primary-tertiary amine architecture delivers unmatched selectivity in epoxy curing systems—promoting preferential etherification over amine-epoxy pathways for tailored crosslink density. In TDI-based flexible foam, it achieves 65 s gel times with fine, uniform cell morphology unattainable with DABCO or TEA/BDMA alternatives. For CAPB synthesis, DMAPA enables 96% conversion at 140°C. Verify residual 1,3-diaminopropane levels for personal care-grade applications. Specify DMAPA where monoamines or symmetrical diamines compromise kinetics, purity, or final material properties.

Molecular Formula C5H14N2
(CH3)2NCH2CH2CH2NH2
C5H14N2
Molecular Weight 102.18 g/mol
CAS No. 109-55-7
Cat. No. B130723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Dimethylaminopropylamine
CAS109-55-7
Synonyms1,1-Dimethyl-1,3-propylenediamine;  N,N-Dimethyl-3-aminopropylamine;  N,N-Dimethyl-N-(3-aminopropyl)amine;  N,N-Dimethylpropylenediamine;  N,N-Dimethyltrimethylenediamine;  N-(3-Dimethylaminopropyl)amine;  N-Aminopropyl-N,N-dimethylamine;  NSC 1067;  N’,N’-D
Molecular FormulaC5H14N2
(CH3)2NCH2CH2CH2NH2
C5H14N2
Molecular Weight102.18 g/mol
Structural Identifiers
SMILESCN(C)CCCN
InChIInChI=1S/C5H14N2/c1-7(2)5-3-4-6/h3-6H2,1-2H3
InChIKeyIUNMPGNGSSIWFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (NTP, 1992)
9.79 M
Sol in water and org solvents
Soluble in oxygenated solvents
Solubility in water: miscible

Structure & Identifiers


Interactive Chemical Structure Model





3-Dimethylaminopropylamine (DMAPA) CAS 109-55-7: Technical Baseline and Procurement Context


3-Dimethylaminopropylamine (DMAPA; N,N-Dimethyl-1,3-propanediamine; CAS 109-55-7) is a bifunctional aliphatic diamine containing one primary amine and one tertiary amine group within a propyl backbone. It is a colorless to pale yellow liquid with a characteristic amine odor, miscible with water and common organic solvents . DMAPA is classified as a High Production Volume (HPV) chemical and serves as a critical intermediate in the manufacture of amphoteric surfactants (notably cocamidopropyl betaine), epoxy curing accelerators, polyurethane catalysts, and agrochemicals . Its unique primary-tertiary amine architecture distinguishes it functionally from monoamines, purely tertiary amines, and symmetrical diamines.

Why Generic Substitution Fails: 3-Dimethylaminopropylamine vs. Alternative Amines in Performance-Critical Systems


DMAPA cannot be substituted with simpler monoamines or purely tertiary amines without altering reaction kinetics, selectivity, product purity, or final material properties. The compound's dual amine functionality—a reactive primary amine capable of amidation and incorporation into polymer networks, paired with a tertiary amine that serves as a nucleophilic catalyst—is fundamental to its performance in multi-step syntheses and hybrid curing systems . Substitution with 3-aminopropylamine eliminates the catalytic tertiary amine; substitution with purely tertiary amines like triethylamine or DABCO forfeits the covalent incorporation capability and alters crosslink density in epoxy systems [1]. Furthermore, critical impurities in DMAPA manufacturing—particularly 1,3-diaminopropane, which co-distills with the product and triggers contact sensitization in personal care applications—are not equivalently controlled across all suppliers [2].

Quantitative Evidence Guide: 3-Dimethylaminopropylamine DMAPA Differentiation Data vs. In-Class Analogs


Epoxy Curing Selectivity: DMAPA Favors Etherification While DEAPA Favors Amine-Epoxy Reactions

In epoxy-rich curing systems, DMAPA exhibits a distinct mechanistic preference for etherification over amine-epoxy reactions, a behavior not observed with its diethyl analog DEAPA. 13C NMR analysis of model reactions with benzyl glycidyl ether (BGE) demonstrated that DMAPA preferentially catalyzes etherification, whereas DEAPA follows the expected amine-epoxy reaction pathway [1]. This difference was validated in bulk curing systems with bisphenol A diglycidyl ether (BADGE) via differential scanning calorimetry (DSC), where exotherm quantification confirmed the divergent reaction profiles [1].

Epoxy curing Catalyst selectivity Etherification

CO2 Absorption Rate: DMAPA Outperforms All Tested 1°/3° Diamines and Surpasses MEA Benchmark

Among a series of diamines bearing one primary and one tertiary amino group (1°/3° diamines), DMAPA demonstrated the highest CO2 absorption rate under post-combustion capture conditions [1]. Critically, DMAPA exhibited higher overall mass transfer coefficients than the industry benchmark monoethanolamine (MEA) across the entire range of CO2 loadings evaluated [1]. The study identified that increasing the alkyl spacer between the two amino groups within 1°/3° diamines promoted absorption rate, with DMAPA's three-carbon propyl spacer proving optimal.

CO2 capture Amine scrubbing Post-combustion

Polyurethane Foam Catalyst Performance: DMAPA vs. DABCO, TEA, and BDMA

In TDI-based flexible polyurethane foam systems, DMAPA provides a distinct balance of reactivity and final foam properties relative to other amine catalysts. DMAPA exhibits a cream time of 18 seconds, gel time of 65 seconds, and tack-free time of 95 seconds, yielding foam with a density of 32 kg/m³ and a fine, uniform cell structure [1]. Compared to DABCO, DMAPA is slightly slower but produces a finer cell morphology; compared to TEA and BDMA, DMAPA is significantly faster across all curing metrics while maintaining structural integrity [1]. DMAPA also favors the gelling reaction (polyol + isocyanate) over the blowing reaction (water + isocyanate) more selectively than DABCO, which tends to promote rapid but unstable foam rise [1].

Polyurethane catalysis Flexible foam Gel time

Epoxy-Anhydride Curing: DMAPA vs. BDMA and TETA in DGEBA Systems

In DGEBA epoxy resin cured with methylhexahydrophthalic anhydride hardener, DMAPA (1.0 wt% catalyst loading) produced a glass transition temperature (Tg) of 135°C and impact strength of 12.3 kJ/m², with a pot life of 45 minutes and gel time of 28 minutes [1]. BDMA yielded a slightly lower Tg of 132°C with comparable pot life; TETA produced the highest Tg (145°C) but with significantly shorter pot life (20 min), lower impact strength (9.7 kJ/m²), and severe yellowing [1]. DMAPA also exhibited moderate yellowing versus TETA's severe discoloration [1].

Epoxy curing Anhydride hardener Glass transition

Cocamidopropyl Betaine Synthesis: DMAPA Enables 96% Amidation Conversion in Industrial CAPB Production

In the commercial production of cocamidopropyl betaine (CAPB), DMAPA reacts with hydrogenated palm kernel oil (HPKO) fatty acids to form the amidoamine intermediate via amidation. Under industrial batch stirred reactor conditions (3.5 barg, 140°C), this amidation step achieves 96% conversion . The selective reactivity derives from DMAPA's primary amine, which is significantly more reactive toward fatty acid amidation than the tertiary amine, ensuring selective amide formation without premature quaternization of the tertiary nitrogen [1].

Surfactant synthesis Amphoteric surfactants CAPB

Purity Specification: DMAPA Residual 1,3-Diaminopropane Control as Procurement Differentiator

DMAPA is a known contact sensitizer and is identified as the true allergenic substance in cocamidopropyl betaine formulations [1]. The manufacturing process generates 1,3-diaminopropane as a persistent impurity present at approximately 200 to 5000 ppm in unpurified product, which co-distills with DMAPA (boiling points: DMAPA 134.8°C vs. 1,3-diaminopropane 136°C at 1013 mbar) and cannot be removed by conventional distillation [2]. Specialized purification methods using transition metal salts to complex and remove this impurity have been patented [2]. Supplier variance in impurity control therefore directly affects product suitability for personal care and pharmaceutical applications.

Purity specification Impurity control Personal care

3-Dimethylaminopropylamine DMAPA: Evidence-Backed Research and Industrial Application Scenarios


Epoxy Formulations Requiring Controlled Etherification Curing Pathways

Select DMAPA over DEAPA or purely tertiary amines when the epoxy curing formulation requires preferential etherification over amine-epoxy reaction pathways. DMAPA's unique selectivity, confirmed by 13C NMR and DSC analysis in BADGE systems, enables distinct network architectures not achievable with DEAPA [1]. This mechanistic differentiation is critical for developing epoxy systems with tailored crosslink density, flexibility, and cure kinetics in ambient-temperature industrial coating applications.

Flexible Polyurethane Foam Manufacturing with Balanced Reactivity and Cell Structure

Specify DMAPA as the gelling catalyst in TDI-based flexible foam formulations where fine, uniform cell structure must be maintained without sacrificing production throughput. DMAPA provides gel times of 65 seconds with tack-free times of 95 seconds—15-25 seconds faster than TEA/BDMA alternatives—while yielding superior foam morphology (fine, uniform cells) compared to DABCO's open, coarse structure [1]. This balance makes DMAPA particularly suitable for high-quality bedding, furniture, and automotive seating foam production.

Cocamidopropyl Betaine (CAPB) Surfactant Intermediate for Personal Care Products

Use DMAPA as the essential amidation intermediate in CAPB synthesis, where its primary amine selectively reacts with coconut or palm kernel oil fatty acids to form the amidoamine precursor [1]. Industrial-scale CAPB production with DMAPA achieves 96% conversion at 140°C and 3.5 barg, enabling efficient two-step synthesis of this widely used amphoteric surfactant . For personal care and cosmetic-grade CAPB, supplier selection must include verification of residual DMAPA and 1,3-diaminopropane levels to meet skin sensitization safety requirements [2].

Post-Combustion CO2 Capture Solvent Development

Deploy DMAPA in amine scrubbing solvent research and development where high CO2 absorption rates and mass transfer efficiency are prioritized. DMAPA demonstrates the highest absorption rate among 1°/3° diamines and surpasses monoethanolamine (MEA) in mass transfer coefficient across all CO2 loadings [1]. This performance advantage supports development of more compact absorber columns or reduced solvent circulation rates in carbon capture process designs.

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